
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the triazole family. It is widely used in scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Triazole derivatives, including 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, are of significant interest due to their diverse synthetic applications and potential as intermediates in organic synthesis. For instance, Ahmed et al. (2020) discuss the synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality, highlighting the self-assembled dimers formed in the solid state through O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis and DFT calculations, showcasing the compound's role in facilitating understanding molecular interactions and structural analysis Ahmed et al., 2020.
Molecular Interaction Studies
Shukla et al. (2014) explored the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, synthesizing and characterizing biologically active triazole derivatives through single crystal and powder X-ray diffraction. Their work emphasizes the importance of triazole derivatives in understanding the nature and energetics of molecular interactions, which can be crucial for designing new materials and molecules with desired properties Shukla et al., 2014.
Antimicrobial and Biological Activity
The potential antimicrobial and biological activities of triazole derivatives make them subjects of extensive research. Bekircan et al. (2015) reported on the synthesis of novel heterocyclic compounds derived from triazole-based acetohydrazides and investigated their lipase and α-glucosidase inhibition activities. Such studies highlight the role of triazole derivatives in developing new therapeutic agents and understanding biological mechanisms Bekircan et al., 2015.
Photophysical Properties
Research on the photophysical properties of carboxamides, which share functional similarities with triazole derivatives, can shed light on the potential applications of 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in material science. Patil et al. (2011) investigated the absorption and fluorescence spectra of certain carboxamides, providing insights into their ground and excited state dipole moments. This knowledge is essential for applications in optoelectronics and sensor development Patil et al., 2011.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-12-5-7-13(8-6-12)22-10-15(20-21-22)16(23)19-9-11-3-1-2-4-14(11)18/h1-8,10H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOKRIQUOZBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

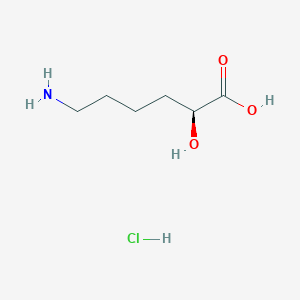
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)
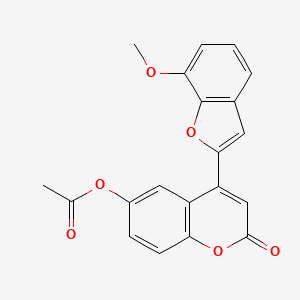


![2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2991536.png)
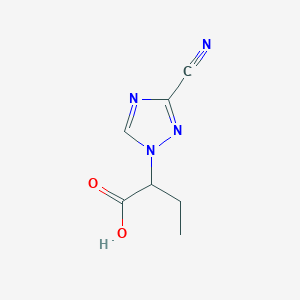
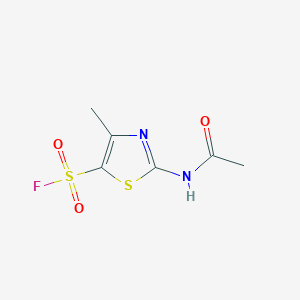

![1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2991545.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)
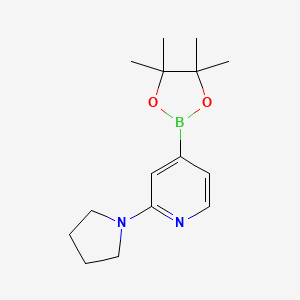
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)